N-Ethylretinamide
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Overview
Description
These are oxygenated derivatives of 3,7-dimethyl-1-(2,6,6-trimethylcyclohex-1-enyl)nona-1,3,5,7-tetraene and derivatives thereof . N-Ethylretinamide is specifically the ethylamide of all-trans B-retinoic acid . It is characterized by its pale-yellow crystalline appearance and has a molecular formula of C22H33NO .
Scientific Research Applications
N-Ethylretinamide has several scientific research applications:
Chemistry: It is used as a model compound in studying the behavior of retinoids and their derivatives.
Biology: this compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Preparation Methods
N-Ethylretinamide is prepared by treating an etheral solution of all-trans-retinoyl chloride with ethylamine at 0°C, followed by room temperature for 4 hours and reflux temperature for 2 hours . The acid chloride is prepared by treating all-trans-retinoic acid with thionyl chloride . This method ensures the formation of this compound with high purity and yield.
Chemical Reactions Analysis
N-Ethylretinamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of this compound to its corresponding oxidized products using oxidizing agents.
Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of N-Ethylretinamide involves its interaction with nuclear receptors, specifically retinoic acid receptors (RARs). Upon binding to these receptors, this compound modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis . This mechanism is similar to that of other retinoids, which are known to regulate various cellular processes through their interaction with RARs.
Comparison with Similar Compounds
N-Ethylretinamide is unique among retinoids due to its specific structure and properties. Similar compounds include:
All-trans-retinoic acid: The parent compound from which this compound is derived.
4-Hydroxyphenylretinamide: Another retinoid with similar biological activities.
N-Methylretinamide: A structurally similar compound with different pharmacological properties.
This compound stands out due to its specific ethylamide group, which imparts unique chemical and biological properties compared to other retinoids .
Properties
CAS No. |
33631-41-3 |
---|---|
Molecular Formula |
C22H33NO |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-N-ethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C22H33NO/c1-7-23-21(24)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3,(H,23,24)/b11-8+,14-13+,17-10+,18-16+ |
InChI Key |
WKYDOCGICAMTKE-NBIQJRODSA-N |
Isomeric SMILES |
CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Canonical SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
33631-41-3 | |
Synonyms |
ethyl retinamide vitamin A acid ethylamide vitamin A acid ethylamide, (13-cis)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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